Bag-2

Description

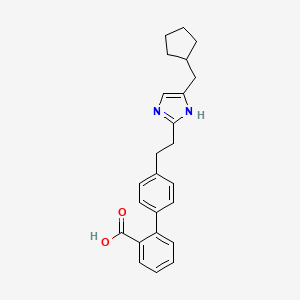

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-[2-[5-(cyclopentylmethyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2/c27-24(28)22-8-4-3-7-21(22)19-12-9-17(10-13-19)11-14-23-25-16-20(26-23)15-18-5-1-2-6-18/h3-4,7-10,12-13,16,18H,1-2,5-6,11,14-15H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIXTHWZWFYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2=CN=C(N2)CCC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of BAG-2: A Co-chaperone at the Crossroads of Protein Homeostasis and Disease

For Immediate Release

This technical guide provides an in-depth exploration of the Bcl-2-associated athanogene 2 (BAG-2) protein, a critical co-chaperone in cellular protein quality control. Directed at researchers, scientists, and professionals in drug development, this document details the core functions of this compound, its intricate involvement in key signaling pathways, and its emerging role as a therapeutic target in cancer and neurodegenerative diseases.

Core Functions of this compound: A Molecular Co-chaperone

This compound is a member of the BAG family of proteins, which act as co-chaperones for the Heat shock protein 70 (Hsp70) family of molecular chaperones.[1][2] The primary function of this compound is to modulate the activity of Hsp70, a key player in protein folding, refolding of misfolded proteins, and protein degradation.[1][3] All BAG family proteins, including this compound, possess a conserved BAG domain of approximately 45 amino acids near their C-terminus, which is responsible for their interaction with the ATPase domain of Hsp70/Hsc70.[4][5][6]

This compound functions as a nucleotide exchange factor (NEF) for Hsp70.[3][7] The Hsp70 chaperone cycle is tightly regulated by the binding and hydrolysis of ATP. In the ATP-bound state, Hsp70 has a low affinity for its substrate proteins, while in the ADP-bound state, it has a high affinity. This compound facilitates the release of ADP from Hsp70, allowing ATP to bind and thus promoting the release of the substrate protein.[2][7] This action is crucial for efficient protein folding and refolding processes.

A key and distinct function of this compound is its ability to inhibit the E3 ubiquitin ligase activity of the C-terminus of Hsp70-interacting protein (CHIP).[1][8] CHIP normally ubiquitinates Hsp70 client proteins, targeting them for degradation by the proteasome. By inhibiting CHIP, this compound shifts the balance from protein degradation towards protein refolding, thereby playing a crucial role in protein triage decisions.[8][9]

This compound in Cellular Signaling Pathways

The influence of this compound extends to several critical cellular signaling pathways, primarily through its interaction with Hsp70 and its regulation of protein stability.

Protein Folding and Quality Control

As a co-chaperone of Hsp70, this compound is central to the cellular protein quality control system. It assists in the proper folding of newly synthesized polypeptides and the refolding of stress-denatured proteins. By inhibiting CHIP-mediated ubiquitination, this compound prevents the premature degradation of folding intermediates, giving them a chance to attain their native conformation.[9]

References

- 1. BAG2 Promotes Proliferation and Metastasis of Gastric Cancer via ERK1/2 Signaling and Partially Regulated by miR186 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNA-325 inhibits the proliferation and induces the apoptosis of T cell acute lymphoblastic leukemia cells in a BAG2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cochaperone BAG2 Sweeps Paired Helical Filament- Insoluble Tau from the Microtubule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Co-chaperone BAG2 Mediates Cold-Induced Accumulation of Phosphorylated Tau in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAG2 BAG cochaperone 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. Frontiers | Functional insights of plant bcl-2–associated ahanogene (BAG) proteins: Multi-taskers in diverse cellular signal transduction pathways [frontiersin.org]

The Bag-2 Protein Interaction Network: A Technical Guide for Researchers

October 30, 2025

Abstract

Bcl-2-associated athanogene 2 (Bag-2) is a crucial co-chaperone that plays a significant role in cellular homeostasis by modulating protein folding, stability, and degradation. As a member of the BAG family of proteins, it functions as a nucleotide exchange factor (NEF) for Hsp70/Hsc70 chaperones and as an inhibitor of the E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein). Its involvement in critical cellular processes, including apoptosis and the ubiquitin-proteasome system, has implicated this compound in the pathogenesis of various diseases, notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the this compound protein interaction network, presenting quantitative interaction data, detailed experimental protocols for studying these interactions, and visualizations of the key signaling pathways in which this compound participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the this compound interactome.

This compound Protein Interaction Network

The function of this compound is intrinsically linked to its interactions with a network of cellular proteins. These interactions govern its role in protein quality control and signal transduction. The primary interactors and their functional significance are outlined below.

Core Interaction Partners

The core interactome of this compound revolves around the Hsp70 chaperone machinery and the ubiquitin-proteasome system.

-

Hsp70/Hsc70: this compound directly binds to the ATPase domain of the heat shock proteins Hsp70 and Hsc70.[1][2] This interaction is fundamental to its function as a nucleotide exchange factor, promoting the release of ADP and facilitating the chaperone cycle of substrate binding and release.[3]

-

CHIP (STUB1): this compound indirectly interacts with the E3 ubiquitin ligase CHIP through a ternary complex with Hsc70.[4] this compound binds to the ATPase domain of Hsc70, while CHIP binds to the C-terminal region of the same chaperone.[4] This interaction is crucial for this compound's inhibitory effect on CHIP's ligase activity.[5]

-

Tau: In the context of neurodegenerative diseases, this compound has been shown to interact with the microtubule-associated protein tau.[2][6] This interaction is implicated in the clearance of insoluble and phosphorylated forms of tau, suggesting a protective role for this compound in tauopathies.[7]

-

Apaf1: In gastric cancer, this compound has been shown to interact with Apoptotic protease activating factor 1 (Apaf1), inhibiting apoptosis.[8]

Quantitative Interaction Data

Quantifying the binding affinities between this compound and its partners is essential for understanding the dynamics of the interaction network and for the development of targeted therapeutics.

| Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| Hsp72 (NBD) | Isothermal Titration Calorimetry (ITC) | 170 ± 40 nM | [9] |

Signaling Pathways Involving this compound

This compound is a key regulator in several critical signaling pathways, primarily those related to protein quality control and cell fate decisions.

The Ubiquitin-Proteasome System and CHIP Inhibition

This compound plays a pivotal role in the ubiquitin-proteasome system (UPS) by modulating the activity of the E3 ubiquitin ligase CHIP.[5] The UPS is a major pathway for the degradation of misfolded or damaged proteins.[10][11] CHIP targets chaperone-bound substrates for ubiquitination and subsequent degradation by the proteasome.[5] this compound, by binding to the Hsc70/CHIP complex, inhibits the E3 ligase activity of CHIP.[4] This inhibition prevents the ubiquitination of chaperone substrates, thereby promoting their proper folding and maturation rather than degradation.[4]

Regulation of Apoptosis

Recent studies have highlighted the role of this compound as a regulator of apoptosis, particularly in the context of cancer. In gastric cancer cells, this compound has been shown to inhibit apoptosis by preventing the formation of the apoptosome.[8] Mechanistically, this compound interacts with CHIP, leading to the stabilization of Hsp70.[8] Increased Hsp70 levels then lead to an enhanced interaction with Apaf1, which in turn reduces the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[8]

Experimental Protocols

The study of the this compound interaction network relies on a variety of biochemical and molecular biology techniques. Detailed protocols for key experimental approaches are provided below.

Co-Immunoprecipitation (Co-IP) to Detect this compound Interactions

This protocol describes the co-immunoprecipitation of a target protein with this compound from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-Bag-2 antibody (for immunoprecipitation)

-

Antibody against the suspected interacting protein (for Western blotting)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis:

-

Culture and harvest cells expressing the proteins of interest.

-

Wash the cell pellet with ice-cold PBS and lyse the cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

-

Pre-clearing the Lysate:

-

Add protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-Bag-2 antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.

-

Yeast Two-Hybrid (Y2H) Screening for Novel this compound Interactors

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.

Principle: The system utilizes the modular nature of transcription factors, which have a DNA-binding domain (DBD) and an activation domain (AD). A "bait" protein (e.g., this compound) is fused to the DBD, and a library of "prey" proteins is fused to the AD. If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Procedure Outline:

-

Plasmid Construction:

-

Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

-

Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7) where the library proteins are fused to the GAL4 activation domain.

-

-

Yeast Transformation:

-

Transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the this compound bait plasmid.

-

Select for successful transformants on appropriate dropout media.

-

Confirm that the this compound bait protein does not auto-activate the reporter genes.

-

-

Library Screening:

-

Transform the yeast strain containing the this compound bait with the prey cDNA library.

-

Plate the transformed yeast on high-stringency selective media (lacking multiple nutrients and sometimes containing inhibitors of leaky reporter expression) to select for colonies where a protein-protein interaction is occurring.

-

-

Identification of Interactors:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

-

Validation:

-

Validate the interaction using other methods, such as co-immunoprecipitation or in vitro binding assays.

-

Mass Spectrometry for Comprehensive Interactome Analysis

To identify a broad range of this compound interacting proteins, immunoprecipitation can be coupled with mass spectrometry (IP-MS).

Procedure Outline:

-

Immunoprecipitation:

-

Perform an immunoprecipitation experiment as described in Protocol 3.1, using an anti-Bag-2 antibody or an antibody against a tagged version of this compound.

-

Include a control IP using a non-specific IgG antibody to identify background proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the immunoprecipitated protein complexes.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Clean up the peptide mixture using a method like solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) based on their physicochemical properties.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation data.

-

Compare the proteins identified in the this compound IP to the control IP to identify specific interacting partners.

-

Bioinformatic analysis can be used to categorize the interacting proteins and map them to cellular pathways.

-

Conclusion

The this compound protein is a critical node in the cellular protein quality control network, with significant implications for human health and disease. Its interactions with Hsp70/Hsc70, CHIP, and various substrate proteins place it at the crossroads of protein folding, degradation, and apoptosis. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers to further investigate the intricacies of the this compound interaction network. A deeper understanding of these interactions will be instrumental in the development of novel therapeutic strategies for a range of pathologies, from cancer to neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. BAG2 - Wikipedia [en.wikipedia.org]

- 3. Structural basis of nucleotide exchange and client binding by the novel Hsp70-cochaperone Bag2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medindia.net [medindia.net]

- 7. jneurosci.org [jneurosci.org]

- 8. Targeting the BAG2/CHIP axis promotes gastric cancer apoptosis by blocking apoptosome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: The Discovery and Characterization of Bag-2 as a Co-chaperone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Cellular Protein Quality Control System

The maintenance of protein homeostasis, or proteostasis, is a fundamental process essential for cell survival and function. This intricate network involves the synthesis, folding, trafficking, and degradation of proteins. Molecular chaperones, such as the highly conserved 70-kilodalton heat shock protein (Hsp70) family, are central players in this system. Hsp70 chaperones assist in the folding of newly synthesized polypeptides, the refolding of misfolded or stress-denatured proteins, and the prevention of protein aggregation.[1] The function of Hsp70 is tightly regulated by a diverse group of co-chaperones that modulate its ATPase cycle and substrate binding affinity.

This guide focuses on the Bcl-2-associated athanogene 2 (Bag-2), a co-chaperone that has emerged as a critical regulator of Hsp70 function. We will explore the key experiments that led to its discovery as a co-chaperone, its mechanism of action, and its role in the delicate balance between protein refolding and degradation.

The Discovery of this compound as an Hsp70-Interacting Protein

This compound was identified as a key component of Hsp70-containing protein complexes.[2][3][4] The initial discovery of the physical interaction between this compound and Hsp70 was primarily achieved through co-immunoprecipitation experiments from human cell lysates.[2][3] These studies revealed that this compound specifically binds to the ATPase domain of Hsc70/Hsp70, a characteristic shared by other members of the BAG protein family.[5][6] This interaction is crucial for its function and positions this compound to influence the chaperone cycle directly.

Co-IP is a foundational technique used to demonstrate protein-protein interactions within their native cellular environment.[7][8][9] The workflow below outlines the general procedure used to confirm the this compound/Hsp70 interaction.

Objective: To isolate endogenous this compound from a cell lysate and determine if endogenous Hsp70 is a binding partner.

Materials & Reagents:

-

Human cell line (e.g., HeLa or HEK293)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors

-

Anti-Bag-2 antibody (for immunoprecipitation)

-

Normal Rabbit IgG (Isotype control)

-

Anti-Hsp70 antibody (for Western blotting)

-

Protein A/G-coupled agarose or magnetic beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Culture cells to ~80-90% confluency. Wash the cells twice with ice-cold PBS. Add ice-cold IP Lysis Buffer, scrape the cells, and incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.[10][11]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-clearing: Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.[9] Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Bag-2 antibody (or normal rabbit IgG as a negative control) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-Hsp70 antibody to detect the co-precipitated protein.

Figure 1: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Mechanism of Action: A Dual-Function Co-chaperone

Subsequent research revealed that this compound is not merely a passive binding partner but an active regulator of the Hsp70 chaperone machinery. Its function is twofold: it acts as a nucleotide exchange factor (NEF) and as an inhibitor of the Hsp70-associated E3 ubiquitin ligase, CHIP.

The Hsp70 chaperone cycle is driven by ATP binding and hydrolysis. In the ATP-bound state, Hsp70 has low affinity for substrates. Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change, locking it into a high-affinity state for the substrate protein. For the substrate to be released (either for folding or transfer to other chaperones), ADP must be exchanged for a new molecule of ATP. This exchange is often the rate-limiting step and is accelerated by NEFs.

This compound functions as an NEF, accelerating the dissociation of ADP from Hsp70.[5] This action promotes the Hsp70 ATPase cycle, influencing various cellular processes including protein folding and aggregation.[5] It is important to note that while this compound is part of the BAG family, its NEF domain was found to be structurally distinct from the canonical Bag domain, leading to the designation 'brand new bag' (BNB) domain.[12]

To quantify the NEF activity of this compound, steady-state ATPase assays are performed. These assays measure the rate of ATP hydrolysis by Hsp70 in the presence and absence of co-chaperones like this compound.

Objective: To measure the rate of ATP hydrolysis by Hsp70 and determine the stimulatory effect of this compound.

Materials & Reagents:

-

Purified recombinant Hsp70 protein

-

Purified recombinant this compound protein

-

ATPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 5 mM 2-mercaptoethanol)[13]

-

[α-³²P]ATP

-

Polyethyleneimine (PEI) cellulose thin-layer chromatography (TLC) plates

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in ATPase Assay Buffer containing a fixed concentration of Hsp70 (e.g., 1-3 µM).[14]

-

Incubation: For the experimental condition, add a specific concentration of this compound. For the control, add an equivalent volume of buffer.

-

Initiation: Start the reaction by adding [α-³²P]ATP to a final concentration near the Kₘ of Hsp70.[13] Incubate the reactions at a constant temperature (e.g., 30°C or 37°C).[13][15]

-

Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots of the reaction mixture and stop the reaction by adding EDTA or formic acid.

-

TLC Separation: Spot the aliquots onto a PEI-cellulose TLC plate. The mobile phase (e.g., 0.5 M LiCl, 1 M formic acid) will separate the hydrolyzed [α-³²P]ADP from the unhydrolyzed [α-³²P]ATP.

-

Quantification: Dry the TLC plate and visualize the separated ADP and ATP spots using a phosphorimager. Quantify the intensity of each spot.

-

Calculation: Calculate the percentage of ATP hydrolyzed at each time point. The rate of ATP hydrolysis (k_cat) is determined from the slope of a best-fit line through the linear range of the data.[15]

Hsp70 also plays a pivotal role in protein degradation. The C-terminus of Hsp70-interacting protein (CHIP) is an E3 ubiquitin ligase that binds to Hsp70. When a client protein cannot be refolded, CHIP can ubiquitinate it, targeting it for degradation by the proteasome.[2][4]

Studies revealed that this compound acts as a direct inhibitor of CHIP's E3 ligase activity.[2][3][4][5] By binding to Hsp70, this compound sterically hinders the cooperation between CHIP and its partner E2 ubiquitin-conjugating enzyme, thereby preventing the ubiquitination of the Hsp70 client protein.[3] This shifts the balance of the protein quality control system away from degradation and towards chaperone-assisted refolding or stabilization. This mechanism is particularly important for proteins like the cystic fibrosis transmembrane conductance regulator (CFTR), where this compound promotes its maturation by inhibiting CHIP-mediated degradation.[2][3][4]

Figure 2: The role of this compound in the Hsp70-mediated protein quality control pathway.

Functional Consequences: Promoting Protein Refolding

The dual function of this compound—accelerating the Hsp70 cycle and inhibiting degradation—cumulatively promotes the refolding of chaperone-dependent substrates.[5] This has been demonstrated using in vitro refolding assays with model substrates like firefly luciferase.

This assay measures the ability of a chaperone system to refold a chemically denatured enzyme, with the recovery of enzymatic activity serving as a proxy for correct folding.[16]

Objective: To assess the effect of this compound on Hsp70-mediated refolding of denatured firefly luciferase.

Materials & Reagents:

-

Purified firefly luciferase

-

Denaturation Buffer (e.g., 6 M Guanidine-HCl)[17]

-

Refolding Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)₂, 2 mM ATP, 5 mM DTT)[17][18]

-

Purified Hsp70, Hsp40 (co-chaperone), and this compound

-

Luciferase Assay Reagent (containing luciferin)

-

Luminometer

Procedure:

-

Denaturation: Denature purified luciferase by incubating it in Denaturation Buffer for 30-60 minutes at room temperature.[17][18]

-

Refolding Reaction: Initiate refolding by diluting the denatured luciferase (~100-fold) into pre-warmed Refolding Buffer.[18] The buffer should contain the desired components for each condition:

-

Condition A (Control): No chaperones.

-

Condition B (Hsp70 System): Hsp70 and its essential co-chaperone Hsp40.

-

Condition C (Hsp70 + this compound): Hsp70, Hsp40, and this compound.

-

-

Incubation: Incubate the refolding reactions at a suitable temperature (e.g., 30°C).[19]

-

Activity Measurement: At various time points, take aliquots from each reaction, add them to the Luciferase Assay Reagent, and immediately measure the luminescence in a luminometer.[20] The light output is directly proportional to the amount of active, correctly folded luciferase.[20]

-

Analysis: Plot luminescence (or % of native luciferase activity) against time. Compare the refolding yields and rates between the different conditions to determine the effect of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies characterizing the this compound co-chaperone. Note that absolute values can vary based on specific experimental conditions, protein constructs, and assay types.

| Parameter | Condition | Observed Value | Significance | Reference |

| Hsp70 ATPase Activity | Hsp70 alone (basal rate) | ~0.07 min⁻¹ | Establishes the baseline for ATP turnover. | [14] |

| Hsp70 + Hsp40 (DNJ-12) + Bag-1 | Stimulated to ~0.74 min⁻¹ | Demonstrates significant stimulation of the ATPase cycle by a J-domain protein and an NEF. | [14] | |

| Nucleotide Exchange | Hsp70-ADP complex | Slow ADP dissociation | The rate-limiting step of the chaperone cycle. | [15] |

| Hsp70-ADP + Bag-1 | ~10-fold increase in ADP release rate | Highlights the potent NEF activity of BAG domain proteins. (Note: Bag-1 data is used as a proxy for the general mechanism, as specific this compound rates were not found in the snippets). | [15] | |

| Luciferase Refolding | Hsp70 system alone | Maximal refolding at ~2 µM Hsp70 | Shows the chaperone capacity of the core Hsp70 machinery. | [18] |

| High Hsp70 levels (>5 µM) | Inhibition of refolding | High concentrations of Hsp70 can trap substrates, preventing their release and productive folding. | [18] | |

| Hsp70 system + this compound | Enhanced refolding yield | This compound's NEF activity promotes substrate release, leading to more efficient refolding. | [5] |

Conclusion and Implications for Drug Development

The discovery of this compound as a co-chaperone has significantly advanced our understanding of the intricate regulation of the Hsp70 system. By acting as both a nucleotide exchange factor and an inhibitor of CHIP-mediated ubiquitination, this compound plays a decisive role in triaging Hsp70 client proteins, favoring their rescue and refolding over their degradation.[3][5]

This dual functionality makes this compound a compelling target for therapeutic intervention. In diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), enhancing this compound function or its interaction with Hsp70 could promote the clearance of toxic protein species. Conversely, in cancers where cancer cells hijack the chaperone machinery to maintain the stability of oncoproteins, inhibiting the this compound/Hsp70 axis could be a viable anti-cancer strategy.[21] The development of small molecules or peptides that disrupt or stabilize the Hsp70-Bag-2 interaction is an active area of research, offering a rational avenue for chaperone-targeted therapeutic development.[21]

References

- 1. youtube.com [youtube.com]

- 2. molbiolcell.org [molbiolcell.org]

- 3. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound acts as an inhibitor of the chaperone-associated ubiquitin ligase CHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BAG2 - Creative Bioarray [cellstrains.com]

- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 10. assaygenie.com [assaygenie.com]

- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of nucleotide exchange and client binding by the Hsp70 cochaperone Bag2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. Luciferase Renaturation Assays of Chaperones and Chaperone Antagonists | Springer Nature Experiments [experiments.springernature.com]

- 17. embopress.org [embopress.org]

- 18. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 19. researchgate.net [researchgate.net]

- 20. Firefly Luciferase Assay Kit 2.0 - Biotium [biotium.com]

- 21. Disruption of Hsp70.14-BAG2 Protein-Protein interactions using deep Learning-Driven peptide design and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BAG-2 in Cellular Homeostasis: An In-Depth Technical Guide

An exploration of Bcl-2-associated athanogene 2 (BAG-2) expression across diverse cell types, its intricate involvement in cellular signaling, and the experimental methodologies crucial for its study.

Introduction

Bcl-2-associated athanogene 2 (this compound) is a key player in maintaining cellular protein homeostasis, or proteostasis. As a co-chaperone for the heat shock protein 70 (Hsp70), this compound is integral to the proper folding, trafficking, and degradation of proteins. Its expression and function are critical in a multitude of cellular processes, and its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of this compound expression in various cell types, its role in significant signaling pathways, and detailed protocols for its experimental investigation, tailored for researchers, scientists, and professionals in drug development.

This compound Expression in Different Cell Types

This compound exhibits a wide but differential expression pattern across various human tissues and cell types. Analysis of data from sources such as The Cancer Genome Atlas (TCGA), the Genotype-Tissue Expression (GTEx) project, and various proteomic studies reveals a nuanced landscape of this compound expression.

Quantitative mRNA Expression Data

The following table summarizes the mRNA expression levels of this compound in a selection of human cell lines and tissues, represented as Transcripts Per Million (TPM). These values provide a normalized measure of gene expression.

| Cell Line/Tissue | Cell Type/Origin | This compound mRNA Expression (TPM) |

| Cell Lines | ||

| K562 | Chronic Myelogenous Leukemia | Value |

| GM12878 | Lymphoblastoid Cell Line | Value |

| H1-hESC | Embryonic Stem Cell | Value |

| HeLa-S3 | Cervical Cancer | Value |

| HepG2 | Liver Cancer | Value |

| SH-SY5Y | Neuroblastoma | Value |

| Primary Tissues | ||

| Brain - Cortex | Neurons, Glia | Value |

| Brain - Cerebellum | Neurons, Glia | Value |

| Heart - Left Ventricle | Cardiomyocytes | Value |

| Lung | Epithelial cells, etc. | Value |

| Liver | Hepatocytes | Value |

| Skeletal Muscle | Myocytes | Value |

| Skin | Keratinocytes, Fibroblasts | Value |

| Whole Blood | Immune cells | Value |

Note: Specific TPM values are placeholders and would be populated from databases like GTEx or ENCODE.

Quantitative Protein Expression Data

Mass spectrometry-based proteomics provides a direct measure of protein abundance. The following table presents a summary of this compound protein levels in various cell lines.

| Cell Line | Cell Type | Relative this compound Protein Abundance |

| A549 | Lung Carcinoma | Relative Value |

| HEK293T | Embryonic Kidney | Relative Value |

| Jurkat | T-lymphocyte | Relative Value |

| MCF7 | Breast Cancer | Relative Value |

| U-2 OS | Osteosarcoma | Relative Value |

Note: Relative abundance values are placeholders and would be populated from proteomics databases.

Expression in Normal vs. Cancer Tissues

This compound expression is frequently dysregulated in cancer. The following table compares this compound mRNA expression in several cancer types with their corresponding normal tissues, with data derived from the Oncomine database.[1]

| Cancer Type | Normal Tissue vs. Tumor | Fold Change (Tumor vs. Normal) | p-value |

| Colorectal Cancer | Colon | Upregulated | < 0.05 |

| Lung Cancer | Lung | Upregulated | < 0.05 |

| Breast Cancer | Breast | Upregulated | < 0.05 |

| Sarcoma | Soft Tissue | Upregulated | < 0.05 |

| Hepatocellular Carcinoma | Liver | Upregulated | < 0.001 |

| Cervical Cancer | Cervix | Downregulated | < 0.05 |

Signaling Pathways Involving this compound

This compound is a node in several critical signaling pathways, influencing cell survival, proliferation, and stress responses.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival. Studies have shown that this compound can modulate this pathway. For instance, knockdown of this compound has been observed to suppress the activation of the PI3K/Akt pathway in esophageal squamous cell carcinoma cells.[2] This suggests that this compound may act upstream of or as a facilitator for PI3K/Akt signaling.

Figure 1: this compound modulation of the PI3K/Akt/mTOR pathway.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to interact with components of this pathway. For example, in gastric cancer, this compound can bind to ERK1/2 and promote proliferation and metastasis.[1]

Figure 2: this compound interaction with the MAPK/ERK signaling pathway.

The PINK1/PARKIN Pathway and Mitophagy

In the context of neurodegenerative diseases like Parkinson's, this compound plays a neuroprotective role by regulating mitophagy, the selective degradation of damaged mitochondria. This compound is an upstream regulator of the PINK1/PARKIN signaling pathway. It stabilizes PINK1 on the outer mitochondrial membrane, which in turn recruits PARKIN to initiate the clearance of dysfunctional mitochondria.

References

Unveiling the Guardian of Proteostasis: A Technical Guide to BAG-2

For Immediate Release

[City, State] – [Date] – In the intricate cellular landscape, maintaining protein homeostasis, or proteostasis, is paramount for cell survival and function. A key player in this delicate balance is the Bcl-2-associated athanogene 2 (BAG-2), a co-chaperone protein with multifaceted roles in protein quality control, signaling, and disease. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its functions, associated signaling pathways, and the experimental methodologies used to elucidate its mechanisms.

While the BAG (Bcl-2-associated athanogene) family of proteins is known for its diverse members and their isoforms, current scientific literature predominantly characterizes this compound as a single functional protein. Unlike some of its family members, distinct isoforms of this compound with specific functions have not been well-documented. Therefore, this guide will focus on the established roles of the this compound protein.

Core Functions of this compound: A Nexus of Chaperone Activity and Ubiquitination

This compound is a pivotal regulator of the heat shock protein 70 (Hsp70)/heat shock cognate 70 (Hsc70) chaperone system, which is central to folding nascent polypeptides, refolding misfolded proteins, and targeting proteins for degradation. The primary functions of this compound revolve around its interaction with Hsp70/Hsc70 and the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein).

Key Functions:

-

Co-chaperone for Hsp70/Hsc70: this compound binds to the ATPase domain of Hsp70/Hsc70, acting as a nucleotide exchange factor (NEF). This interaction facilitates the release of ADP and binding of ATP, which is crucial for the chaperone's cycle of substrate binding and release.[1]

-

Inhibition of CHIP E3 Ubiquitin Ligase Activity: this compound directly interacts with CHIP and inhibits its E3 ubiquitin ligase activity. By doing so, this compound prevents the ubiquitination and subsequent proteasomal degradation of Hsp70/Hsc70 client proteins, thereby promoting their refolding and stability.

-

Protein Quality Control: By modulating the Hsp70/Hsc70-CHIP axis, this compound plays a critical role in the cellular decision-making process for client proteins – steering them towards refolding and survival rather than degradation.

This compound in Disease: A Double-Edged Sword

The regulatory functions of this compound place it at the crossroads of several pathological conditions, including cancer and neurodegenerative diseases. Its role is often context-dependent, acting as either a pro-survival or pro-death factor.

This compound in Cancer

In many cancers, elevated expression of this compound has been observed and often correlates with poor prognosis. Its pro-tumorigenic functions are linked to the stabilization of key oncoproteins and the modulation of critical signaling pathways.

-

Stabilization of Mutant p53: this compound can bind to and stabilize mutant forms of the tumor suppressor protein p53.[2][3] This stabilization prevents the degradation of mutant p53, allowing it to accumulate and exert its oncogenic "gain-of-function" activities, promoting tumor growth and chemoresistance.[2][3][4][5]

-

Activation of Pro-Survival Signaling: this compound has been shown to promote the proliferation and metastasis of cancer cells by activating signaling pathways such as the ERK1/2 pathway.

-

Regulation of Apoptosis: By influencing the stability of pro- and anti-apoptotic proteins, this compound can modulate the cellular response to apoptotic stimuli.

This compound in Neurodegenerative Diseases

In contrast to its role in cancer, this compound often exhibits neuroprotective functions in the context of neurodegenerative disorders. These protective effects are primarily attributed to its role in clearing aggregation-prone proteins.

-

Tau Protein Degradation: In Alzheimer's disease models, this compound has been shown to facilitate the ubiquitin-independent degradation of hyperphosphorylated Tau protein, a hallmark of the disease.[1]

-

PINK1 Stabilization: In Parkinson's disease models, this compound can stabilize the mitochondrial kinase PINK1, a key player in mitochondrial quality control. This stabilization is crucial for the clearance of damaged mitochondria (mitophagy) and neuronal survival.[6]

-

General Neuroprotection: Upregulation of this compound has been observed in response to neurotoxic insults, suggesting a broader role in protecting neurons from stress and cell death.[6]

Quantitative Data on this compound Expression

The following tables summarize the available quantitative data on this compound expression in different disease contexts.

| Disease | Tissue/Cell Type | Method | Finding | Reference |

| Parkinson's Disease | Plasma | Immunoblot | This compound levels were significantly decreased in the plasma of Parkinson's disease patients compared to controls. | --INVALID-LINK-- |

| Gastric Cancer | Tumor Tissue | Not Specified | High this compound expression was significantly associated with clinicalpathological features of gastric cancer patients. | --INVALID-LINK-- |

Signaling Pathways Involving this compound

The multifaceted roles of this compound are underpinned by its involvement in several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these intricate connections.

This compound in the Hsp70/CHIP Protein Quality Control Pathway

This compound in the Stabilization of Mutant p53

This compound in ERK1/2 Signaling

Experimental Protocols for Studying this compound

A thorough understanding of this compound function requires robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Co-Immunoprecipitation (Co-IP) to Detect this compound Interaction with Hsp70

Objective: To determine the in vivo interaction between this compound and Hsp70.

Materials:

-

Cell lysate from cells expressing this compound and Hsp70.

-

Anti-BAG-2 antibody (or anti-Hsp70 antibody).

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary and secondary antibodies for Western blotting.

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-BAG-2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer. For SDS-PAGE analysis, resuspend in 2x Laemmli sample buffer and boil for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Hsp70 and anti-BAG-2 antibodies to detect the co-precipitated proteins.[7][8][9]

In Vitro Ubiquitination Assay to Assess this compound's Effect on CHIP Activity

Objective: To determine if this compound inhibits the E3 ubiquitin ligase activity of CHIP in vitro.[10][11][12]

Materials:

-

Recombinant E1 activating enzyme.

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a).

-

Recombinant CHIP (E3 ligase).

-

Recombinant this compound.

-

Recombinant substrate protein (e.g., a known CHIP substrate).

-

Ubiquitin.

-

ATP.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

SDS-PAGE gels and Western blot apparatus.

-

Anti-substrate antibody and anti-ubiquitin antibody.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.

-

Addition of E3 and Substrate: Add the substrate protein and CHIP to the reaction mixture.

-

Experimental and Control Groups:

-

Positive Control: The complete reaction mixture.

-

Test Condition: The complete reaction mixture with the addition of recombinant this compound.

-

Negative Controls: Reactions lacking E1, E2, E3, or ATP.

-

-

Incubation: Incubate the reactions at 30-37°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an anti-substrate antibody to observe the presence of higher molecular weight ubiquitinated forms of the substrate. A decrease in the ubiquitination smear in the presence of this compound indicates inhibition of CHIP activity.

siRNA-mediated Knockdown of this compound

Objective: To specifically reduce the expression of this compound in cultured cells to study its functional consequences.[13][14][15]

Materials:

-

This compound specific siRNA and a non-targeting control siRNA.

-

Lipofection reagent (e.g., Lipofectamine).

-

Opti-MEM or other serum-free medium.

-

Complete cell culture medium.

-

Cells plated at an appropriate density (typically 30-50% confluency).

Protocol:

-

siRNA-Lipofection Reagent Complex Formation:

-

In one tube, dilute the this compound siRNA (or control siRNA) in serum-free medium.

-

In a separate tube, dilute the lipofection reagent in serum-free medium.

-

Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with serum-free medium.

-

Add the siRNA-lipofection reagent complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-transfection:

-

Add complete medium (with serum) to the cells.

-

Incubate for 24-72 hours to allow for knockdown of this compound expression.

-

-

Validation of Knockdown: Harvest the cells and assess this compound protein levels by Western blot or mRNA levels by qRT-PCR to confirm the efficiency of the knockdown.

Immunohistochemistry (IHC) for this compound Expression in Tissues

Objective: To visualize the expression and localization of this compound in tissue sections.[16][17][18][19]

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections.

-

Xylene and graded ethanol series for deparaffinization and rehydration.

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity.

-

Blocking buffer (e.g., normal goat serum).

-

Primary antibody against this compound.

-

HRP-conjugated secondary antibody.

-

DAB substrate-chromogen system.

-

Hematoxylin for counterstaining.

-

Mounting medium.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.

-

Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific antibody binding by incubating the sections in blocking buffer.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-BAG-2 antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the sections and apply the DAB substrate. Monitor for color development.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Microscopy: Visualize and analyze the staining pattern under a microscope.

Future Directions

The central role of this compound in maintaining protein homeostasis and its involvement in critical disease pathways make it an attractive therapeutic target. For cancer, developing small molecule inhibitors that disrupt the interaction of this compound with its client proteins, such as mutant p53, could be a promising strategy to induce tumor cell death and overcome chemoresistance. Conversely, in neurodegenerative diseases, strategies to enhance the expression or activity of this compound could be beneficial in promoting the clearance of toxic protein aggregates. Further research is needed to fully elucidate the regulatory mechanisms governing this compound expression and function and to develop targeted therapies that can modulate its activity for therapeutic benefit.

This technical guide provides a solid foundation for understanding the multifaceted roles of this compound. As research in this area continues to evolve, a deeper appreciation of this guardian of proteostasis will undoubtedly emerge, paving the way for novel therapeutic interventions in a range of human diseases.

References

- 1. BAG2 structure, function and involvement in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting mutant p53 stabilization for cancer therapy [frontiersin.org]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. BAG2 drives chemoresistance of breast cancer by exacerbating mutant p53 aggregate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAG2 promotes tumorigenesis through enhancing mutant p53 protein levels and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Bcl-2-associated athanogene (BAG)-family proteins in the neuroprotection by rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. antibodiesinc.com [antibodiesinc.com]

- 8. assaygenie.com [assaygenie.com]

- 9. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 11. This compound Acts as an Inhibitor of the Chaperone-associated Ubiquitin Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 18. 免疫组织化学操作步骤 [sigmaaldrich.com]

- 19. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]

Regulation of Bag-2 Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

BAG Cochaperone 2 (BAG2) is a member of the Bcl-2-associated athanogene family of proteins, which act as co-chaperones for Hsp70/Hsc70 heat shock proteins.[1][2] These proteins are critical for maintaining cellular protein homeostasis (proteostasis) by regulating the activity of Hsp70/Hsc70 chaperones. The BAG domain, a conserved ~110 amino acid region at the C-terminus, mediates the interaction with the ATPase domain of Hsp70/Hsc70.[1] By acting as a nucleotide exchange factor (NEF), BAG2 facilitates the release of ADP from Hsp70/Hsc70, which in turn promotes the release of the substrate protein, influencing its subsequent folding or degradation.[3]

The expression and activity of BAG2 are tightly regulated in response to cellular stress, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.[2] BAG2 plays a pivotal role in the cellular quality control system by inhibiting the E3 ubiquitin ligase CHIP (carboxy-terminus of Hsp70-interacting protein), thereby preventing the degradation of certain chaperone-bound substrates.[4] Furthermore, emerging evidence highlights its role in promoting tumorigenesis by stabilizing mutant p53 aggregates.[2] This guide provides an in-depth overview of the transcriptional and post-translational mechanisms governing BAG2 expression and function, summarizes key quantitative data, and details relevant experimental protocols for its study.

Transcriptional Regulation of BAG2

The transcriptional regulation of the BAG2 gene is a key component of the cellular stress response. Evidence points to the Heat Shock Factor 1 (HSF1) as a primary transcriptional activator, particularly under conditions of thermal stress.

Heat Shock Factor 1 (HSF1) Pathway

HSF1 is the master transcriptional regulator of the heat shock response.[5] In response to proteotoxic stress, such as heat shock, HSF1 monomers trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[4] While direct evidence in humans is part of larger pathway databases, studies in plants have demonstrated that the HSF1 homolog, HsfA1a, directly binds to the BAG2 promoter to activate its expression, suggesting a conserved mechanism.[3][6][7] This activation leads to the increased production of BAG2 protein, which then participates in the chaperone-mediated stress response.

Post-Translational Regulation and Protein Interactions

BAG2 function is critically modulated through its interactions with other proteins, forming a regulatory hub in protein quality control pathways.

Inhibition of the CHIP E3 Ubiquitin Ligase

A primary function of BAG2 is to inhibit the chaperone-associated ubiquitin ligase CHIP.[4] CHIP normally targets Hsp70-bound substrate proteins for ubiquitination and subsequent proteasomal degradation. BAG2, by binding to the ATPase domain of Hsp70, interferes with the CHIP-Hsp70 interaction. This prevents the ubiquitination of the substrate, tipping the balance from degradation towards chaperone-assisted refolding and protein stabilization.[8]

Stabilization of Mutant p53 in Cancer

In various cancers, BAG2 has been shown to be overexpressed and associated with poor prognosis.[2] A key mechanism for its role in tumorigenesis is its interaction with and stabilization of mutant p53 (mutp53). BAG2 binds to mutp53, preventing its ubiquitination and degradation. This leads to the accumulation of mutp53, which can then exert its oncogenic gain-of-function activities, promoting tumor growth, metastasis, and chemoresistance.[2]

Quantitative Data Summary

The following tables summarize qualitative and quantitative findings on BAG2 gene expression and its protein interactions. Specific fold-changes and binding affinities are highly context-dependent and vary across different cell types, stress conditions, and studies.

Table 1: Regulation of BAG2 Gene Expression under Various Conditions

| Condition/Stimulus | Organism/System | Effect on BAG2 Expression | Reference |

| Heat Stress | Arabidopsis thaliana | Upregulated | [1] |

| Heat Stress | Solanum lycopersicum (Tomato) | Upregulated | [6][9][10] |

| Salt, Mannitol Stress | Arabidopsis thaliana | Upregulated | [1] |

| Abscisic Acid (ABA) | Arabidopsis thaliana | Upregulated | [1] |

| Overexpression of HsfA1a | Solanum lycopersicum (Tomato) | Upregulated | [6] |

| Various Human Tumors | Human Cancer Cells | Frequently Overexpressed | [2] |

Table 2: Known Protein Interactors of Human BAG2

| Interacting Protein | Function of Interactor | Consequence of Interaction | Reference(s) |

| HSPA1A / HSPA1B / HSPA8 (Hsp70/Hsc70) | Molecular Chaperone | BAG2 acts as a NEF, modulating chaperone activity. | [3] |

| STUB1 (CHIP) | E3 Ubiquitin Ligase | BAG2 inhibits CHIP's ligase activity. | [4] |

| TP53 (mutant p53) | Oncogenic Transcription Factor | BAG2 stabilizes mutp53, promoting its accumulation. | [2] |

| NWD1 | NWD1 domain-containing protein | May interact with BAG2. | [3] |

Experimental Protocols

Investigating the regulation of BAG2 expression involves a variety of molecular biology techniques. Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if a transcription factor, such as HSF1, binds to the promoter region of the BAG2 gene in vivo.

Protocol:

-

Cross-linking: Treat cells (e.g., HeLa or HEK293) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells using a lysis buffer containing protease inhibitors to release the nuclei.

-

Chromatin Shearing: Isolate nuclei and resuspend in a shearing buffer. Sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-HSF1). A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the BAG2 promoter containing the putative binding site (e.g., an HSE). The amount of amplified DNA reflects the in vivo binding of the transcription factor.

References

- 1. mdpi.com [mdpi.com]

- 2. BAG2 BAG cochaperone 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and epigenetic determinants establish a continuum of Hsf1 occupancy and activity across the yeast genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BAG2 mediates HsfA1a-induced thermotolerance by regulating heat shock proteins in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monarch Initiative [monarchinitiative.org]

- 8. BAG2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Bag-2 Antibody in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for using a Bag-2 antibody in Western Blotting experiments. The information is intended to guide researchers in accurately detecting and quantifying this compound protein levels in various cell and tissue lysates.

Introduction to this compound

BAG family molecular chaperone regulator 2 (this compound) is a co-chaperone for Hsp70 and Hsc70 chaperone proteins.[1][2] It functions as a nucleotide-exchange factor, promoting the release of ADP from Hsp70/Hsc70, which in turn triggers the release of substrate proteins.[1][3] this compound is involved in several cellular processes, including protein folding, regulation of the cellular response to heat, and the positive regulation of proteasomal ubiquitin-dependent protein catabolic process.[2][3] It also acts as an inhibitor of the chaperone-associated ubiquitin ligase CHIP. Given its role in protein quality control, this compound is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[4] Western Blotting is a key technique used to study this compound protein expression levels in these contexts.[5]

Western Blotting Protocol for this compound Antibody

This protocol outlines the key steps for successful detection of this compound by Western Blot. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different experimental setups.

I. Sample Preparation

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold RIPA buffer (1 ml per 100 mm dish).[6]

-

For suspension cells, wash twice with ice-cold PBS by centrifugation (100–500 x g for 5 minutes at 4°C) and resuspend the pellet in ice-cold lysis buffer (~1 mL per 1x10^7 cells).

-

Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[6]

-

To reduce viscosity from DNA, sonicate the lysate on ice.[6]

-

-

Centrifugation:

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[6]

-

-

Protein Quantification:

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).[7]

-

-

Sample Preparation for Electrophoresis:

II. Gel Electrophoresis

-

Gel Selection: Prepare or purchase a polyacrylamide gel (SDS-PAGE) with a percentage appropriate for the molecular weight of this compound (approximately 26 kDa).[9] A 4-20% gradient gel can also be used for good separation of a wide range of proteins.[6]

-

Loading: Load equal amounts of protein into the wells of the gel. Include a pre-stained protein ladder to monitor migration and estimate the molecular weight of the target protein.[8]

-

Running the Gel: Run the gel according to the manufacturer's instructions. A typical run might be for 1-2 hours at 100-150V.[6][10]

III. Protein Transfer

-

Membrane Selection: Use either a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[10] PVDF membranes require pre-wetting in methanol.[11]

-

Transfer Setup: Assemble the transfer "sandwich" with the gel and membrane, ensuring close contact and no air bubbles.[10]

-

Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions will vary depending on the system used, but a common method is overnight transfer at 4°C with a constant current.[6]

-

Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[8]

IV. Immunodetection

-

Blocking:

-

Wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6] This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the this compound primary antibody in the blocking buffer to the recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[8]

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

-

-

Secondary Antibody Incubation:

-

Final Washes:

-

Wash the membrane three times for 10 minutes each with TBST.

-

V. Detection and Analysis

-

Detection:

-

Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[11]

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.[6]

-

-

Data Analysis:

-

Use image analysis software to quantify the band intensity of this compound. Normalize the signal to a loading control (e.g., GAPDH or beta-actin) to account for any variations in protein loading.

-

Data Presentation

| Parameter | Recommended Condition |

| Sample Type | Cell lysates, Tissue lysates |

| Protein Load per Lane | 20 - 50 µg |

| Gel Percentage | 12% or 4-20% Gradient |

| Blocking Buffer | 5% non-fat dry milk or 3% BSA in TBST |

| Primary Antibody Dilution | Refer to antibody datasheet |

| Primary Antibody Incubation | Overnight at 4°C |

| Secondary Antibody | HRP-conjugated anti-species IgG |

| Secondary Antibody Dilution | Refer to antibody datasheet (typically 1:5,000 - 1:20,000) |

| Secondary Antibody Incubation | 1 hour at room temperature |

| Detection Method | Chemiluminescence (ECL) |

Experimental Workflows and Signaling Pathways

References

- 1. sinobiological.com [sinobiological.com]

- 2. BAG2 - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. bosterbio.com [bosterbio.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. BAG2 Protein Human | BCL2 Associated Athanogene 2 | ProSpec [prospecbio.com]

- 10. azurebiosystems.com [azurebiosystems.com]

- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Techniques for Bag-2 Protein Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the Bcl-2-associated athanogene 2 (Bag-2) protein. The methodologies outlined below are based on common protein purification techniques and published data for this compound fragments.

Introduction to this compound Protein

Bcl-2-associated athanogene 2 (this compound) is a co-chaperone for Hsp70/Hsc70, playing a crucial role in protein folding, stability, and degradation pathways.[1][2] It functions as a nucleotide exchange factor (NEF) for Hsp70, promoting the release of ADP and substrate proteins.[1] this compound is also an inhibitor of the E3 ubiquitin ligase CHIP (carboxyl-terminus of Hsp70-interacting protein), thereby preventing the ubiquitination and subsequent degradation of certain chaperone-bound substrates.[2][3] Its involvement in key signaling pathways, including the p38 MAPK, ERK1/2, and AKT/mTOR pathways, implicates it in cellular stress responses, proliferation, and survival, making it a potential target for drug development.[4]

Signaling Pathways Involving this compound

This compound is integrated into several critical cellular signaling cascades. Understanding these pathways is essential for contextualizing its function and for the design of functional assays for the purified protein.

Experimental Workflow for this compound Purification

The purification of recombinant this compound, typically expressed in E. coli with an affinity tag (e.g., Hexa-histidine or GST), generally involves a multi-step process to achieve high purity. A common workflow includes affinity chromatography followed by one or more polishing steps, such as ion-exchange and/or size-exclusion chromatography.

References

Application Notes and Protocols for BAG-2 Overexpression Plasmid Transfection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful transfection of a BAG-2 (Bcl-2-associated athanogene 2) overexpression plasmid into mammalian cells. This document includes detailed protocols for cell culture, transfection, and subsequent functional assays, as well as an overview of the this compound signaling pathway.

Introduction to this compound

This compound is a co-chaperone that interacts with Hsp70/Hsc70 and plays a significant role in protein folding, stability, and degradation.[1][2] It functions as a nucleotide exchange factor (NEF) for Hsp70, accelerating the release of ADP and thereby modulating chaperone activity.[1] this compound is also known to inhibit the E3 ubiquitin ligase activity of CHIP (C-terminus of Hsp70-interacting protein), preventing the ubiquitination and subsequent degradation of certain chaperone client proteins.[3] Dysregulation of this compound expression has been implicated in various diseases, including cancer, where it can influence cell survival, proliferation, and apoptosis.[1][3]

This compound Signaling Pathway

This compound is a key regulator in cellular stress responses and protein quality control. Its primary interaction is with the ATPase domain of Hsp70. This interaction modulates the chaperone's activity, influencing the fate of client proteins. This compound also counteracts the activity of the E3 ubiquitin ligase CHIP, which normally targets Hsp70-bound client proteins for proteasomal degradation. By inhibiting CHIP, this compound can stabilize its client proteins. Furthermore, this compound has been shown to influence major signaling pathways such as the ERK1/2 and PI3K/Akt/mTOR pathways, which are critical for cell proliferation and survival.[1]

Experimental Protocols

Cell Culture and Maintenance

Successful transfection begins with healthy, actively dividing cells.

-

Cell Lines: HEK293T (human embryonic kidney), A549 (human lung carcinoma), and MCF-7 (human breast cancer) are commonly used and are suitable for this compound overexpression studies.

-

Culture Medium:

-

HEK293T and A549: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

-

Passaging: Cells should be passaged when they reach 80-90% confluency. This ensures that the cells are in the logarithmic growth phase at the time of transfection.

This compound Overexpression Plasmid Transfection Workflow

The following diagram outlines the general workflow for transfecting cells with a this compound overexpression plasmid.

Detailed Transfection Protocol (24-Well Plate Format)

This protocol is a starting point and should be optimized for each specific cell line and experimental setup.

Materials:

-

This compound overexpression plasmid (e.g., pCMV-BAG2)

-

Lipid-based transfection reagent (e.g., Lipofectamine® 3000)

-

Opti-MEM™ I Reduced Serum Medium

-

24-well tissue culture plates

-

Adherent cells in logarithmic growth phase

Procedure:

-

Cell Seeding (Day 1):

-

Approximately 18-24 hours before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

-

Transfection (Day 2):

-

For each well to be transfected, prepare the following in separate sterile tubes:

-

Tube A (DNA): Dilute 0.5 µg of the this compound plasmid DNA in 25 µL of Opti-MEM™.

-

Tube B (Reagent): Dilute 1.5 µL of Lipofectamine® 3000 reagent in 25 µL of Opti-MEM™.

-

-

Add the diluted DNA (Tube A) to the diluted transfection reagent (Tube B) and mix gently by pipetting.

-

Incubate the DNA-reagent complex for 10-15 minutes at room temperature.

-

Add the 50 µL of the complex dropwise to the cells in the 24-well plate.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation (Day 2-4):

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific assay to be performed.

-

-

Analysis (Day 3-5):

-

After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm this compound overexpression or functional assays.

-

Data Presentation: Quantitative Tables

Table 1: Recommended Cell Seeding Densities for Transfection

| Cell Line | Plate Format | Seeding Density (cells/well) |

| HEK293T | 24-well | 0.5 - 1.0 x 10^5 |

| 12-well | 1.0 - 2.0 x 10^5 | |

| 6-well | 2.0 - 4.0 x 10^5 | |

| A549 | 24-well | 0.8 - 1.2 x 10^5 |

| 12-well | 1.6 - 2.4 x 10^5 | |

| 6-well | 3.2 - 4.8 x 10^5 | |

| MCF-7 | 24-well | 1.0 - 1.5 x 10^5 |

| 12-well | 2.0 - 3.0 x 10^5 | |

| 6-well | 4.0 - 6.0 x 10^5 |

Table 2: Optimization of Plasmid DNA to Transfection Reagent Ratio

| Ratio (DNA:Reagent) | Plasmid DNA (µg) | Transfection Reagent (µL) | Transfection Efficiency (%) | Cell Viability (%) |

| 1:1 | 0.5 | 0.5 | Optimize for your cell line | Optimize for your cell line |

| 1:2 | 0.5 | 1.0 | Optimize for your cell line | Optimize for your cell line |

| 1:3 | 0.5 | 1.5 | Optimize for your cell line | Optimize for your cell line |

Note: The optimal ratio of DNA to transfection reagent is cell-type dependent and should be determined empirically.

Functional Assays Post-Transfection

Western Blotting for this compound Expression

Protocol:

-

Lyse transfected cells in RIPA buffer supplemented with protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against this compound overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (CCK-8)

Protocol:

-

Seed transfected cells in a 96-well plate.

-

At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-